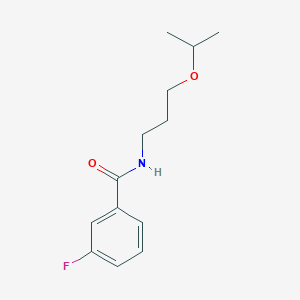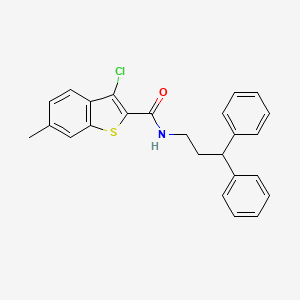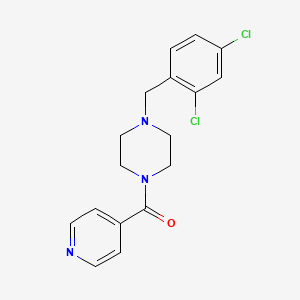![molecular formula C15H23N3O3S B4671765 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4671765.png)
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide
Overview
Description
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, also known as MS-275, is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anti-cancer agent. MS-275 is a class I selective histone deacetylase (HDAC) inhibitor, which means it has the ability to modify gene expression by altering the acetylation status of histone proteins. In
Scientific Research Applications
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, ovarian, and lung cancer cells. 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide works by inducing cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. In addition to its anti-cancer properties, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mechanism of Action
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. By inhibiting HDAC activity, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide increases the acetylation status of histone proteins, which leads to changes in gene expression. Specifically, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide targets class I HDAC enzymes, which are overexpressed in many cancer cells.
Biochemical and Physiological Effects:
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide induces cell cycle arrest and apoptosis, which leads to the death of cancer cells. 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide also inhibits the growth and invasion of cancer cells by downregulating the expression of genes involved in cell proliferation and migration. In addition, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, which makes it a reliable tool for researchers. In addition, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has a high degree of selectivity for class I HDAC enzymes, which reduces the risk of off-target effects. However, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has a relatively short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for research on 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors. Another area of interest is the use of 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide in combination with other anti-cancer agents to enhance its effectiveness. Additionally, there is growing interest in the potential of 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide for treating neurodegenerative diseases, and further research in this area is needed. Finally, there is a need for more studies to investigate the long-term effects of 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, particularly in terms of its potential for inducing epigenetic changes.
properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-22(20,21)18-11-9-17(10-12-18)13-15(19)16-8-7-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBFBCXQKXJYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4671683.png)
![ethyl 1-ethyl-2-oxo-4-phenyl-6-({[4-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4671693.png)
![1-(4-chlorophenyl)-3-ethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4671699.png)
![methyl {6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4671705.png)

![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4671721.png)
![3-(2-fluorophenyl)-N-[2-(methylthio)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4671723.png)

![2-amino-N-(4-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4671743.png)
![N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4671761.png)
![methyl 13-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B4671773.png)
![5,6-dimethyl-3-phenyl-2-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4671776.png)
![N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4671784.png)
